molecular formula C6H14O3 B14467642 2-(1-Ethoxyethoxy)ethan-1-ol CAS No. 65850-74-0

2-(1-Ethoxyethoxy)ethan-1-ol

Cat. No.: B14467642
CAS No.: 65850-74-0
M. Wt: 134.17 g/mol
InChI Key: YYERDWDXHOKYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethoxyethoxy)ethan-1-ol, also known as 2-(2-ethoxyethoxy)ethanol, is an organic compound with the molecular formula C₆H₁₄O₃. It is a colorless liquid that is commonly used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the formulation of paints, inks, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Ethoxyethoxy)ethan-1-ol is typically synthesized through the ethoxylation of ethanol. This process involves the reaction of ethanol with ethylene oxide under controlled conditions to produce the desired compound . The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkage.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethoxyethoxy)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in the formulation of pharmaceutical products.

    Industry: Applied in the production of paints, coatings, and inks

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)ethan-1-ol primarily involves its ability to act as a solvent. The compound interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. Its ether linkage and hydroxyl group enable it to form hydrogen bonds with other molecules, enhancing its solubility properties .

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol monoethyl ether: Similar in structure and used as a solvent.

    Ethylene glycol monoethyl ether: Another glycol ether with comparable properties.

    Propylene glycol monoethyl ether: A related compound with similar applications.

Uniqueness

2-(1-Ethoxyethoxy)ethan-1-ol is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds .

Properties

IUPAC Name

2-(1-ethoxyethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-3-8-6(2)9-5-4-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYERDWDXHOKYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624926
Record name 2-(1-Ethoxyethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65850-74-0
Record name 2-(1-Ethoxyethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.